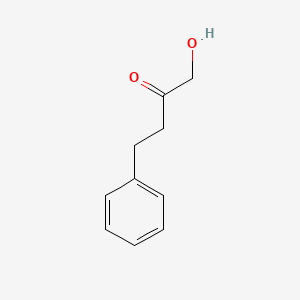

1-Hydroxy-4-phenyl-2-butanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

20296-07-5 |

|---|---|

Molekularformel |

C10H12O2 |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

1-hydroxy-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI-Schlüssel |

RWMGQGIAEZVPKY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)CO |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=O)CO |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Hydroxy 4 Phenyl 2 Butanone

Chemo-Selective Synthetic Routes

Chemo-selective synthesis of 1-Hydroxy-4-phenyl-2-butanone involves the selective transformation of functional groups in the presence of others. Various strategies have been developed to achieve this, including catalytic carbon-carbon bond formation, reductive methodologies, the application of protecting groups, and cascade reactions.

Catalytic Strategies for Carbon-Carbon Bond Formation

The formation of the carbon-carbon backbone of this compound is a critical step in its synthesis. Aldol (B89426) condensation represents a primary strategy for this purpose. The reaction between an enolate, derived from acetone (B3395972), and an appropriate benzaldehyde (B42025) derivative can construct the basic carbon skeleton. iitk.ac.in For instance, the reaction of benzaldehyde and acetone can yield 4-hydroxy-4-phenyl-2-butanone. iitk.ac.in

Metal complexes have been employed to catalyze such aldol condensations under mild and neutral conditions. For example, zinc(II) complexes of α-amino acid esters, such as tyrosine ethyl ester, have proven effective in catalyzing the aldol condensation of p-nitrobenzaldehyde with acetone. oup.com While this specific example leads to a nitro-substituted analog, the principle demonstrates the potential of metal-catalyzed C-C bond formation for the synthesis of the core structure of this compound.

Enzymatic catalysis also offers a powerful tool for C-C bond formation. Aldolases, for example, can catalyze the stereoselective addition of a donor to an acceptor, forming a new carbon-carbon bond. nih.govacs.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are capable of producing enantiopure α-hydroxyketones through a carboligation reaction. nih.gov These biocatalytic approaches provide a highly selective means to construct the desired carbon framework.

Reductive Methodologies for Keto-enol and Hydroxyl Transformations

Reductive methodologies are crucial for the synthesis of this compound, particularly in converting precursor molecules into the final product. A common strategy involves the reduction of a diketone or an α,β-unsaturated ketone.

For instance, the chemo- and enantioselective reduction of 1-phenyl-1,3-butanedione using baker's yeast has been demonstrated to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high enantiomeric excess (>98%). cdnsciencepub.com This biocatalytic reduction selectively targets one of the carbonyl groups.

Another approach involves the hydrogenolysis of an α,β-epoxyketone. The synthesis of (S)- or (R)-3-hydroxy-4-phenylbutan-2-one can be achieved by the reduction of the corresponding optically active 3,4-epoxy-4-phenylbutan-2-one in the presence of a Palladium on carbon (Pd/C) catalyst and hydrogen gas. researchgate.net This method has been shown to produce the desired α-hydroxy ketone in approximately 80% yield with over 90% enantiomeric excess. researchgate.net

Furthermore, the selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones can be achieved using in situ generated benzeneselenol. This metal-free method has been applied to the synthesis of zingerone, a structurally related compound, demonstrating its potential for the chemoselective reduction of enones to saturated ketones. rsc.org

Application of Protecting Group Chemistry in Multi-Step Syntheses

Protecting groups are essential in multi-step syntheses to prevent unwanted reactions of sensitive functional groups. organic-chemistry.org In the context of synthesizing this compound and its analogs, protecting groups can be used to mask either the ketone or the hydroxyl functionality.

A classic example is the use of an ethylene (B1197577) glycol ketal to protect a ketone. acs.orgresearchgate.netacs.org For the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone, a related compound, ethyl acetoacetate (B1235776) is first protected as its ethylene glycol ketal. acs.orgresearchgate.netacs.org This allows for a subsequent Grignard reaction with phenylmagnesium bromide to form a tertiary alcohol without interference from the ketone. The ketal protecting group is then removed under acidic conditions to yield the final hydroxyketone. acs.orgresearchgate.netacs.org A similar strategy could be envisioned for the synthesis of this compound, where a protected acetone equivalent is reacted with a suitable phenyl-containing electrophile.

Investigation of Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient approach to complex molecules. unica.it The synthesis of this compound can benefit from such strategies.

A one-pot enzymatic cascade has been developed for the conversion of a racemic alcohol into a chiral amine, a transformation that highlights the potential of cascade reactions in generating valuable chiral building blocks. researchgate.net While not directly producing this compound, this demonstrates the power of combining multiple enzymatic steps.

A chemoenzymatic cascade could involve an initial aldol reaction to form the C-C bond, followed by an in-situ enzymatic reduction of the resulting ketone to the desired alcohol. For example, a reaction could be designed where an aldolase (B8822740) first catalyzes the condensation of an aldehyde and a ketone, and then a ketoreductase reduces the newly formed ketone in a stereoselective manner. nih.gov

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest. Enantioselective and diastereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule.

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of this compound. This can be achieved through various strategies that create the chiral center at either the carbon bearing the hydroxyl group or another stereocenter in the molecule.

One prominent method is the Sharpless asymmetric epoxidation. tandfonline.comoup.com This reaction can be used to create a chiral epoxide, which is then opened to form the desired diol, a precursor to the target molecule. An enantioselective synthesis of both enantiomers of 3-hydroxy-4-phenyl-2-butanone has been accomplished using this methodology. tandfonline.comoup.com

Another approach is the asymmetric dihydroxylation of a silyl (B83357) enol ether. researchgate.net The silyl enol ether of 4-phenyl-2-butanone can be subjected to Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β to produce the (S)- or (R)-enantiomer of 3-hydroxy-4-phenyl-2-butanone, respectively. researchgate.net

Asymmetric epoxidation of an enone followed by hydrogenolysis is also an effective route. researchgate.net 1-Phenyl-3-buten-2-one can be epoxidized using a chiral La-BINOL-Ph3P=O complex as a catalyst to give the corresponding epoxyketone with high enantiomeric excess (97% ee). researchgate.net Subsequent hydrogenolysis yields the desired enantiomer of 3-hydroxy-4-phenyl-2-butanone. researchgate.net

The table below summarizes some of the key findings in the enantioselective synthesis of this compound and its isomers.

| Method | Starting Material | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Epoxidation & Hydrogenolysis | 1-Phenyl-3-buten-2-one | Chiral La-BINOL-Ph3P=O complex, Pd/C, H2 | (S)- or (R)-3-hydroxy-4-phenylbutan-2-one | >90% | ~80% | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Silyl enol ether of 4-phenyl-2-butanone | AD-mix-β | (R)-3-Hydroxy-4-phenyl-2-butanone | 80% | - | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Silyl enol ether of 4-phenyl-2-butanone | AD-mix-α | (S)-3-Hydroxy-4-phenyl-2-butanone | 62% | - | researchgate.net |

| Baker's Yeast Reduction | 1-Phenyl-1,3-butanedione | Baker's yeast | (S)-(+)-3-Hydroxy-1-phenyl-1-butanone | >98% | 33% | cdnsciencepub.com |

Chiral Auxiliary and Ligand-Mediated Approaches

The asymmetric synthesis of β-hydroxy ketones, structurally similar to this compound, has been effectively achieved through aldol condensations employing chiral ligands. These ligands coordinate with a metal center to create a chiral environment, directing the stereochemical outcome of the reaction.

A notable example is the asymmetric aldol condensation of p-nitrobenzaldehyde with acetone, catalyzed by metal complexes of α-amino acid esters. oup.com This reaction yields the corresponding β-hydroxy ketone, 4-hydroxy-4-(4-nitrophenyl)-2-butanone, with enantiomeric excess. The most effective catalyst system was found to be a zinc(II) complex with L-tyrosine ethyl ester (L-TyrOEt) in methanol (B129727). oup.com The chirality of the ligand directly influences the stereochemistry of the product, with the L-TyrOEt complex affording the levorotatory enantiomer. oup.com

The effectiveness of various metal-ligand combinations was studied, with the results indicating that zinc(II) is a highly effective metal species for this transformation. In contrast, second-row transition metals like palladium showed no catalytic activity. oup.com The reaction conditions, such as temperature, were also found to be crucial for achieving good asymmetric induction. oup.com

| Metal Salt | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Enantiomeric Excess |

| Zn(NO₃)₂·6H₂O | L-TyrOEt | MeOH | 30 | 24 | 45 | ee observed |

| Zn(NO₃)₂·6H₂O | L-TyrOEt | MeOH | 40 | 24 | 16 | ee observed |

| Ni(OAc)₂·4H₂O | L-TyrOEt | MeOH | 40 | 24 | 22 | ee observed |

| Co(OAc)₂·4H₂O | L-TyrOEt | MeOH | 40 | 24 | 14 | ee observed |

Table 1: Effect of different metal-ligand complexes on the asymmetric aldol condensation to form 4-hydroxy-4-(4-nitrophenyl)-2-butanone. Data sourced from a study on aldol condensations catalyzed by metal complexes of α-amino acid esters. oup.com

This ligand-mediated approach demonstrates a viable strategy for the enantioselective synthesis of compounds structurally analogous to this compound. The tunability of the metal-ligand complex allows for the optimization of both yield and enantioselectivity.

Kinetic and Dynamic Kinetic Resolution Techniques

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for obtaining enantiomerically pure compounds from a racemic mixture. While KR is limited to a theoretical maximum yield of 50% for a single enantiomer, DKR can theoretically convert the entire racemic starting material into a single enantiomer by coupling the resolution step with in situ racemization of the slower-reacting enantiomer. researchgate.net

Acyloins (α-hydroxy ketones), such as this compound, are suitable substrates for these resolution techniques. Lipases are commonly employed for the enantioselective acylation of the hydroxyl group. acs.org However, a key challenge in developing a DKR process for these substrates is the potential for the racemization catalyst to deactivate the enzyme. acs.org

To overcome this, a two-compartment system can be employed, physically separating the lipase (B570770) from the racemization catalyst (e.g., an ion exchanger). acs.org This setup allows for the simultaneous enzymatic transesterification and catalyst-mediated racemization, leading to an efficient DKR. In a study on the DKR of different acyloins, this approach resulted in a 91% conversion of the substrate with the product ester formed in 93% enantiomeric excess. acs.org

While a specific DKR for this compound was reported to be unsuccessful with a particular Baeyer-Villiger monooxygenase, the general principles of DKR using lipases and a separate racemization catalyst present a promising avenue for its enantioselective synthesis. asm.org

Biocatalytic and Biotechnological Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly utilized for the production of chiral molecules like this compound.

Enzymatic Biotransformations for Stereoselective Production

The stereoselective reduction of a prochiral ketone precursor is a common strategy for producing chiral alcohols. Dehydrogenases are a class of enzymes that catalyze such redox reactions with high enantioselectivity.

A dehydrogenase isolated from Lactobacillus kefir has been shown to be capable of reducing 4-phenyl-2-butanone, the direct precursor to this compound. google.com This enzyme utilizes NADPH as a cofactor. google.com Similarly, glycerol (B35011) dehydrogenase (GDH) has been successfully used for the enantioselective reduction of 1-hydroxy-2-butanone to (R)-1,2-butanediol with high enantiomeric excess (95-98%). harvard.edu The substrate specificity of GDH is distinct from other commonly used alcohol dehydrogenases, making it a valuable tool for organic synthesis. harvard.edu

The biocatalytic reduction of α-diketones can also lead to the formation of chiral α-hydroxy ketones. For instance, the reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast can yield (1R, 2S)-1-phenyl-1,2-propanediol, with α-ketol intermediates being formed during the reaction. jst.go.jp

Whole-Cell Catalysis and Engineered Microbial Systems

Whole-cell biocatalysts are often preferred for industrial applications as they obviate the need for enzyme purification and can contain native systems for cofactor regeneration.

Engineered Escherichia coli cells have been developed for the production of 1-hydroxy-2-butanone from 1,2-butanediol (B146104). mdpi.com These systems co-express a butanediol (B1596017) dehydrogenase (BDH) and an NADH oxidase for efficient cofactor recycling. mdpi.com By optimizing reaction parameters such as pH and temperature, significant product yields can be achieved. mdpi.com

Another example is the use of Lactobacillus paracasei BD71 as a whole-cell biocatalyst for the asymmetric bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol. researchgate.net This process has been optimized using a hybrid design technique, achieving high conversion (>99%) and enantiomeric excess (99%) at a gram scale. researchgate.net Similarly, Candida krusei has been employed for the asymmetric reduction of 4-hydroxy-2-butanone (B42824). researchgate.net

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| Lactobacillus paracasei BD71 | 4-phenyl-2-butanone | (S)-4-phenyl-2-butanol | >99 | 99 |

| Engineered E. coli (pET-rrbdh-nox-vgb) | (R)-1,2-Butanediol | 1-Hydroxy-2-butanone | ~77 | N/A |

| Engineered E. coli (pET-ssbdh-nox-vgb) | (S)-1,2-Butanediol | 1-Hydroxy-2-butanone | ~52 | N/A |

Table 2: Examples of whole-cell biocatalysis for the production of this compound and related compounds. Data compiled from studies on Lactobacillus paracasei and engineered E. coli. mdpi.comresearchgate.net

Enzyme Engineering and Directed Evolution for Enhanced Activity

To improve the efficiency and substrate scope of biocatalysts, protein engineering and directed evolution techniques are employed. These methods can enhance enzyme activity, stability, and selectivity.

For instance, a phenylalanine dehydrogenase from Thermoactinomyces intermedius was engineered to catalyze the reductive amination of a keto acid, with cofactor regeneration achieved by a coupled formate (B1220265) dehydrogenase. nih.gov In a more direct example, a variant of a dehydrogenase was created that catalyzed the conversion of 4-phenyl-2-butanone to (R)-1-methyl-3-phenylpropylamine with 98% enantiomeric excess. nih.gov

The engineering of cofactor regeneration systems is also critical for the economic viability of redox biocatalysis. Formate dehydrogenase (FDH) is often used for this purpose, and its activity towards CO₂ reduction has been enhanced through directed evolution. researchgate.net

Reaction Optimization and Process Intensification Studies

Optimizing reaction conditions is crucial for maximizing the yield, selectivity, and efficiency of both chemical and biocatalytic syntheses.

In the context of whole-cell biocatalysis, parameters such as pH, temperature, and biocatalyst concentration have a significant impact on the reaction outcome. For the production of 1-hydroxy-2-butanone using engineered E. coli, the optimal pH and temperature were determined to be 8.0 and 30°C, respectively. mdpi.com The wet cell weight (WCW) was also optimized to 40 g/L. mdpi.com

| Parameter | Optimal Value (E. coli for 1-hydroxy-2-butanone) | Optimal Value (L. paracasei for (S)-4-phenyl-2-butanol) |

| pH | 8.0 | 7.0 |

| Temperature (°C) | 30 | 29 |

| Biocatalyst Concentration | 40 g/L WCW | N/A |

| Incubation Time (h) | N/A | 66 |

| Agitation Speed (rpm) | N/A | 189 |

Table 3: Optimized reaction conditions for whole-cell biocatalytic processes. Data from studies on engineered E. coli and Lactobacillus paracasei. mdpi.comresearchgate.net

For the bioreduction of 4-phenyl-2-butanone using Lactobacillus paracasei, a hybrid design technique identified the optimal conditions as pH 7, a temperature of 29°C, an incubation period of 66 hours, and an agitation speed of 189 rpm. researchgate.net These optimized conditions led to a 97% isolated yield of the desired (S)-4-phenyl-2-butanol. researchgate.net

The thermal stability and activity of the enzymes themselves are also key considerations. Studies on dehydrogenases for the reduction of 1-phenyl-1,2-propanedione have shown that different enzymes can have vastly different optimal temperatures, ranging from 35°C to 70°C. whiterose.ac.uk This highlights the importance of selecting or engineering enzymes that are robust under the desired process conditions.

Parametric Optimization of Reaction Conditions

The synthesis of this compound and its analogs is highly sensitive to reaction conditions. Parametric optimization involves the systematic study of variables such as temperature, pressure, catalyst type and concentration, and reaction time to maximize yield and selectivity.

Research into the hydrogenation of the precursor, 4-phenyl-2-butanone, demonstrates the critical role of these parameters. In one study using a 4% Platinum on Titanium Dioxide (Pt/TiO2) catalyst, reactions were typically conducted at 70°C under a hydrogen pressure of 5 bar. researchgate.net Similarly, the enantioselective synthesis of the related compound, 3-hydroxy-4-phenyl-2-butanone, has been achieved through the hydrogenolysis of an α,β-epoxyketone. This process utilized a Palladium on Carbon (Pd/C) catalyst (5 mol%) with a hydrogen pressure of 3 bar at room temperature, yielding the desired product in approximately 80% yield with high enantiomeric excess (>90%). researchgate.net

Biocatalytic approaches also benefit significantly from parametric optimization. The optimization of operating regions for the synthesis of 2-butanone (B6335102) from 2-butanol (B46777) using response surface methodology (RSM) highlighted that substrate concentration had a more significant impact on the total heat release than reaction temperature or catalyst amount. researchgate.net For the enzymatic resolution of a related compound, optimal conditions were identified as a reaction temperature of 38°C and a reaction time of 40 hours, achieving a product yield of 88.8%. researchgate.net In the production of raspberry ketone, a structurally similar compound, the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one is optimized at temperatures between 90-110°C. google.com

These findings underscore the necessity of fine-tuning reaction parameters to control the reaction pathway and achieve high product yields and purity.

Table 1: Optimized Parameters for Synthesis of this compound and Analogs

| Parameter | Optimized Value | Precursor/Analog | Catalyst | Source |

|---|---|---|---|---|

| Temperature | 70°C | 4-phenyl-2-butanone | 4% Pt/TiO2 | researchgate.net |

| Hydrogen Pressure | 5 bar | 4-phenyl-2-butanone | 4% Pt/TiO2 | researchgate.net |

| Temperature | Room Temperature | (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one | 5 mol% Pd/C | researchgate.net |

| Hydrogen Pressure | 3 bar | (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one | 5 mol% Pd/C | researchgate.net |

| Temperature | 90-110°C | 4-hydroxybutan-2-one and Phenol | HF modified USY type molecular sieve | google.com |

| Temperature | 130±5°C | 4-hydroxybutan-2-one and Phenol | Acid activated Montmorillonite | google.com |

Solvent Effects and Green Chemistry Considerations

The choice of solvent has a profound impact on the rate and selectivity of the synthesis of this compound. The solvent can influence the solubility of reactants, the stability of intermediates, and the interaction between the substrate and the catalyst surface.

Studies on the hydrogenation of 4-phenyl-2-butanone have shown that both reaction rate and selectivity (ketone vs. aromatic ring hydrogenation) vary significantly with the solvent used. researchgate.net The dominant effects identified are the degree of active site availability, which is influenced by competitive adsorption of the solvent on the catalyst, and the extent to which the solvent assists in product desorption from the catalyst surface. bham.ac.uk For instance, when hydrogenating 4-phenyl-2-butanone with a Pt/TiO2 catalyst, different reaction profiles are observed in solvents like 2-propanol versus n-hexane. researchgate.net The polarity of the solvent can dramatically influence the reaction rate, with mixtures of methanol and acetic acid showing the highest rates and selectivities for carbonyl group hydrogenation over a Pd/Al2O3 catalyst in related ketone hydrogenations. researchgate.net

In line with the principles of green chemistry, there is a growing emphasis on using environmentally benign solvents and developing biocatalytic routes. Water is an ideal green solvent, and its use has been explored in aldol condensation reactions to produce β-hydroxy ketones. oup.com Biocatalytic strategies, such as using engineered microorganisms or isolated enzymes, often occur in aqueous media under mild conditions. researchgate.netmdpi.commdpi.com These methods, including cell-free synthetic biochemistry platforms, offer high selectivity and reduce the reliance on hazardous organic solvents. oup.combiorxiv.org For example, the synthesis of raspberry ketone has been achieved with high efficiency in aqueous buffer systems using a cascade of enzymes. researchgate.netbiorxiv.org

Table 2: Solvent Effects in the Synthesis of this compound and Related Compounds

| Solvent System | Catalyst | Observation | Source |

|---|---|---|---|

| 2-propanol | 4% Pt/TiO2 | Influences rate and selectivity of 4-phenyl-2-butanone hydrogenation. | researchgate.net |

| n-Hexane | 4% Pt/TiO2 | Different reaction profile compared to 2-propanol for 4-phenyl-2-butanone hydrogenation. | researchgate.net |

| Methanol/Acetic Acid | Pd/Al2O3 | Highest rates and selectivities for carbonyl hydrogenation in related ketones. | researchgate.net |

| Water | Zn(II)-TyrOEt complex | Best solvent for aldol-type product formation, though with low asymmetric induction. | oup.com |

Reactor Design and Scale-Up Investigations

Transitioning the synthesis of this compound from laboratory to industrial scale presents significant challenges related to reactor design, heat and mass transfer, and maintaining catalyst performance.

Kinetic studies are essential for successful scale-up. A kinetic method was developed for the hydrogenation of 4-phenyl-2-butanone in stirred tank reactors at both 100 mL and 3000 mL scales, using Pt/TiO2 and Pt/SiO2 catalysts. bham.ac.uk This research revealed that solvent effects during scale-up can lead to a remarkable shift in the selectivity of the catalyst towards either phenyl ring or ketone group hydrogenation. bham.ac.uk The modeling identified the dominant reaction route and derived a reduced kinetic model applicable to the scale-up process. bham.ac.uk Reactors for such hydrogenations are often pressure reactors equipped with robust stirring mechanisms to ensure efficient mixing and contact between the gas (hydrogen), liquid, and solid catalyst phases. google.com

In biocatalytic processes, reactor design must consider factors specific to enzymatic or whole-cell catalysis. For the production of 1-hydroxy-2-butanone from 1,2-butanediol using engineered E. coli, oxygen supply was identified as a significant limiting factor for scale-up. mdpi.com This highlights the need for bioreactors with efficient aeration and agitation systems to maintain cell viability and catalytic activity. The development of continuous processes, such as using a membrane reactor for the synthesis of chiral hydroxy acids, demonstrates a viable strategy for large-scale biocatalytic production with high space-time yields. mdpi.com

Table 3: Reactor and Scale-Up Considerations

| Reactor Type/Scale | Key Finding/Consideration | Synthesis/Reaction | Source |

|---|---|---|---|

| Stirred Tank Reactor (100 mL & 3000 mL) | Significant shift in selectivity observed upon scale-up due to solvent effects. | Hydrogenation of 4-phenyl-2-butanone | bham.ac.uk |

| Pressure Reactor | Used for Friedel-Crafts alkylation with solid acid catalysts under pressure. | Synthesis of 4-(4-hydroxyphenyl)butan-2-one | google.com |

| Bioreactor (Whole-cell catalysis) | Oxygen supply is a critical limiting factor for industrial scale-up. | Production of 1-hydroxy-2-butanone | mdpi.com |

Chemical Reactivity and Derivatization Studies of 1 Hydroxy 4 Phenyl 2 Butanone

Functional Group Transformations

The strategic location of the hydroxyl and ketone functionalities, along with the phenyl group, allows for a diverse array of chemical modifications. These transformations are fundamental in synthesizing a wide range of derivatives with potential applications in pharmaceuticals and fragrance industries.

Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of 1-hydroxy-4-phenyl-2-butanone readily undergoes esterification and etherification. For instance, esterification can be achieved by reacting the compound with an appropriate acid chloride in the presence of a base. An example is the preparation of various esters from 4-(p-hydroxyphenyl)-2-butanone using acid chlorides like acetyl chloride. google.com These reactions are crucial for creating derivatives with altered solubility, stability, and biological activity.

Reactions of the Ketone Moiety (e.g., Carbonyl Additions, Reductions)

The ketone carbonyl group is a site of significant reactivity, particularly for nucleophilic additions and reductions.

Carbonyl Additions: Aldol-type condensation reactions involving the ketone moiety have been explored. For example, the reaction of l-diazo-3-phenyl-2-propanone with benzaldehyde (B42025) results in a condensation product, demonstrating the ketone's susceptibility to nucleophilic attack. und.edu Another example is the crossed aldol (B89426) condensation of benzaldehyde and acetone (B3395972) to form 4-hydroxy-4-phenyl-2-butanone. iitk.ac.in

Reductions: The ketone can be selectively reduced to a secondary alcohol. The use of reducing agents like zinc borohydride (B1222165) on charcoal has been shown to effectively reduce a variety of ketones, including 4-phenyl-2-butanone, to their corresponding alcohols. redalyc.org Biocatalytic reductions are also prominent. For instance, various carbonyl reductases can asymmetrically reduce the ketone in this compound to produce chiral diols. researchgate.net Specifically, the biocatalysis of 4-hydroxy-2-butanone (B42824) (a related compound) to (R)-1,3-butanediol has been achieved with high stereoselectivity using Pichia jadinii. nih.gov The enantioselective reduction of 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol (B1222856) has also been demonstrated using Saccharomyces cerevisiae. researchgate.net

Aromatic Ring Functionalization and Substitution Patterns

The phenyl group of this compound can be functionalized through electrophilic aromatic substitution reactions. The position of substitution is governed by the electronic effects of the existing side chain. Metabolic studies of related compounds, such as chalcone (B49325) and trans-4-phenyl-3-buten-2-one, show that hydroxylation of the aromatic ring is a common transformation, leading to metabolites like 4-hydroxychalcone. psu.edu The synthesis of 4-(p-hydroxyphenyl)-2-butanone from phenol (B47542) and 4-hydroxy-2-butanone via a Friedel-Crafts alkylation reaction further illustrates the reactivity of the aromatic ring. google.com

Mechanistic Investigations of Complex Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies often involve identifying key intermediates. For example, in certain catalytic transformations of bioalcohols, 4-hydroxy-2-butanone has been proposed as a key intermediate in the formation of secondary alcohols and hydrocarbons. dtu.dk The study of aldol condensations has also revealed the formation of enolate intermediates. iitk.ac.in In the context of photochemical reactions, the behavior of 1,4-biradicals has been investigated in the photoprocesses of phenyl ketones, providing insights into potential reaction pathways. acs.org

Studies of Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound and its derivatives makes them susceptible to intramolecular reactions. While direct studies on the intramolecular cyclization of this compound are not extensively detailed in the provided context, the synthesis of related cyclic compounds, such as 2-(2,2-dichlorovinyl)-2-cyclohexenone from the pyrolysis of 2-(1-hydroxy-2,2,2-trichloroethyl-)cyclohexanone, points to the possibility of such transformations under specific conditions. cdnsciencepub.com The study of the reactions of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone, an adduct from an aldol-type condensation, shows that it can undergo further reactions, including the formation of a dione (B5365651) upon irradiation or pyrolysis. und.edu

Synthesis of Novel Derivatives and Analogues

The structural backbone of this compound, featuring a reactive keto-alcohol functionality and a phenyl group, presents a versatile scaffold for chemical modification. Researchers have explored its reactivity to synthesize a variety of novel derivatives and analogues, including complex heterocyclic systems and structurally altered variants with modified properties. These studies are pivotal in expanding the chemical space around the core butanone structure.

Formation of Heterocyclic Compounds Incorporating the Butanone Scaffold

The bifunctional nature of butanone derivatives, including those structurally related to this compound, makes them valuable precursors for the synthesis of heterocyclic compounds. The ketone and adjacent carbons serve as key building blocks for constructing various ring systems through condensation reactions.

Research has demonstrated the synthesis of new heterocyclic compounds by reacting α,β-unsaturated ketone derivatives, such as 4-phenyl-3-ene-butanone, with reagents like urea, thiourea, hydrazine (B178648) hydrate, and hydroxylamine (B1172632) hydrochloride. researchgate.net These reactions lead to the formation of pyrimidine (B1678525) and pyrazole-based heterocycles. For instance, the reaction of N-(benzyloxy)urea with butanedione and related substrates under acidic conditions has been shown to yield 1-benzyloxy-2(1H)-pyrimidinones. oup.com Subsequent removal of the benzyl (B1604629) protecting group affords the corresponding 1-hydroxy-2(1H)-pyrimidinones. oup.com

Similarly, the reaction of 3-hydroxyamino-2-butanone oxime acetate (B1210297) with arylglyoxals results in α-aroylnitrones. researchgate.net These intermediates undergo acid-catalyzed cyclization to form 2-aroyl-1-hydroxy-4,5-dimethylimidazoles, demonstrating a pathway to imidazole (B134444) derivatives from a butanone-related scaffold. researchgate.net Another important class of heterocycles, pyrrolo[2,3-d]pyrimidines, which are known as antifolates, have been synthesized starting from 1-hydroxy-2-butanone. The butanone derivative reacts with malononitrile (B47326) in a two-step procedure to create a key pyrrole (B145914) intermediate for further elaboration. nih.gov

These synthetic strategies highlight the utility of the butanone framework in accessing a diverse range of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Derivatives from Butanone Scaffolds

| Starting Material/Scaffold | Reagent | Resulting Heterocycle | Reference |

| 4-phenyl-3-ene-butanone | Urea / Thiourea | Pyrimidine derivatives | researchgate.net |

| 1,3-Butanedione derivative | N-(Benzyloxy)urea | 1-Benzyloxy-2(1H)-pyrimidinone | oup.com |

| 3-Hydroxyamino-2-butanone oxime | Arylglyoxals | 2-Aroyl-1-hydroxy-4,5-dimethylimidazole | researchgate.net |

| 1-Hydroxy-2-butanone | Malononitrile | 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | nih.gov |

Design and Synthesis of Structurally Modified Analogues

The design and synthesis of structurally modified analogues of this compound have been pursued to investigate structure-activity relationships and develop compounds with tailored characteristics. Modifications have been introduced at various positions, including the phenyl ring, the aliphatic chain, and the hydroxyl group.

One area of focus has been the synthesis of analogues with substitutions on the aromatic ring. Chiral reduction of various substituted aroylacetones has yielded a series of (4R)-4-hydroxy-4-phenyl-2-butanone analogues. rsc.org This methodology has produced derivatives with electron-withdrawing and electron-donating groups, such as:

(4R)-Hydroxy-4-(4-nitrophenyl)-butan-2-one

(4R)-(4-Bromophenyl)-4-hydroxy-2-butanone

(4R)-(2-Chlorophenyl)-4-hydroxy-2-butanone

(4R)-(4-Acetamidophenyl)-4-hydroxy-2-butanone rsc.org

Another synthetic modification involves altering the core carbon skeleton. For example, 4-hydroxy-4,4-diphenyl-2-butanone was synthesized from ethyl acetoacetate (B1235776). acs.org The synthesis involved protecting the ketone as a ketal, followed by a Grignard reaction with two equivalents of phenyl magnesium bromide to introduce a second phenyl group and form the tertiary alcohol. acs.org Furthermore, analogues of the related raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) have been synthesized, including 3-methyl-4-hydroxyphenyl-2-butanone, created through an acid-catalyzed Claisen-Schmidt condensation of butanone and hydroxybenzaldehyde, followed by hydrogenation. dissertationtopic.net This introduces a methyl group adjacent to the ketone, altering the compound's steric and electronic properties. dissertationtopic.net

These examples demonstrate the chemical tractability of the this compound framework, allowing for systematic structural modifications to produce a library of novel analogues.

Table 2: Examples of Structurally Modified Analogues of this compound

| Analogue Name | Synthetic Modification | Precursors | Reference |

| (4R)-Hydroxy-4-(4-nitrophenyl)-butan-2-one | Substitution on phenyl ring | 4-(4-Nitrophenyl)-2,4-dioxobutanoate | rsc.org |

| (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone | Substitution on phenyl ring | 4-(4-Bromophenyl)-2,4-dioxobutanoate | rsc.org |

| 4-Hydroxy-4,4-diphenyl-2-butanone | Addition of a second phenyl group | Ethyl acetoacetate, Phenyl magnesium bromide | acs.org |

| 3-Methyl-4-hydroxyphenyl-2-butanone | Methylation of the butanone chain | Butanone, Hydroxybenzaldehyde | dissertationtopic.net |

Advanced Spectroscopic and Chromatographic Characterization of 1 Hydroxy 4 Phenyl 2 Butanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-Hydroxy-4-phenyl-2-butanone, the spectrum is expected to show five distinct signals. The phenyl group protons would appear in the aromatic region (δ 7.2-7.4 ppm). The two methylene groups (H-3 and H-4) form an ethyl-like spin system and are expected to appear as triplets. The methylene group adjacent to the hydroxyl function (H-1) would likely be a singlet, though it could show coupling to the hydroxyl proton depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H |

| H-1 (-CH₂OH) | ~4.2 | Singlet (s) | 2H |

| H-3 (-C(=O)CH₂-) | ~2.9 | Triplet (t) | 2H |

| H-4 (-CH₂Ph) | ~2.8 | Triplet (t) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

¹³C and DEPT NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like the carbonyl carbon) would be absent.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O (C-2) | ~210 | Absent |

| Ar-C (Quaternary) | ~140 | Absent |

| Ar-C (CH) | 126 - 129 | Positive |

| -CH₂OH (C-1) | ~68 | Negative |

| -C(=O)CH₂- (C-3) | ~45 | Negative |

| -CH₂Ph (C-4) | ~30 | Negative |

2D NMR Analysis Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the aliphatic chain by showing a cross-peak between the signals for the H-3 and H-4 protons, indicating they are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the H-1 and H-3 protons coupling to the C-2 carbonyl carbon, and the H-4 protons coupling to the aromatic carbons, unequivocally establishing the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in three-dimensional space. For a flexible molecule like this compound, it can provide insights into preferred conformations.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated signal area of a nucleus is directly proportional to its molar concentration. To determine the purity of a this compound sample, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (e.g., maleic acid) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte (e.g., the H-1 singlet) to a signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high precision.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS can measure the mass of an ion with very high accuracy (typically within 5 ppm). This allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula as C₁₀H₁₂O₂.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Mass (Da) |

|---|---|---|

| C₁₀H₁₂O₂ | 165.09101 | Within 5 ppm of calculated value |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group (alpha-cleavage). libretexts.orgyoutube.comyoutube.com

Key predicted fragmentation pathways include:

Alpha-cleavage between C1-C2, leading to the loss of the •CH₂OH radical and formation of a C₉H₉O⁺ ion (m/z 133).

Alpha-cleavage between C2-C3, resulting in the loss of a phenylethyl radical (•CH₂CH₂Ph) and formation of a C₃H₅O₂⁺ ion (m/z 73).

Loss of a benzyl (B1604629) radical (•CH₂Ph) following rearrangement, leading to a fragment at m/z 73.

Formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 is a common feature for compounds containing a benzyl group.

Table 4: Predicted Key MS/MS Fragments for this compound

| Predicted m/z | Possible Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 133 | [C₆H₅CH₂CH₂CO]⁺ | •CH₂OH |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₃H₅O₂ |

| 73 | [HOCH₂CO]⁺ | •CH₂CH₂C₆H₅ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. masterorganicchemistry.com

For this compound, the key functional groups are the hydroxyl (-OH), the ketone carbonyl (C=O), the phenyl ring, and aliphatic C-H bonds. The IR spectrum is expected to show a strong, broad absorption for the O-H stretch due to hydrogen bonding, and a very strong, sharp absorption for the C=O stretch. orgchemboulder.comvscht.cz

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | ~1715 | Strong, Sharp |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Alcohol | 1300 - 1000 | Strong |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, confirming its atomic connectivity, molecular formula, and the presence of key functional groups, while also allowing for quantitative assessment of its purity.

Advanced Chromatographic Separations

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its structurally related derivatives. The choice of method is often dictated by the analyte's volatility, polarity, and the specific analytical goal, such as resolving stereoisomers or achieving high-throughput analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound and its derivatives, which possess sufficient volatility, GC-MS allows for excellent separation and definitive identification based on mass spectra. The compound is often identified in complex mixtures, such as natural product extracts. For instance, 3-hydroxy-4-phenyl-2-butanone has been identified as a key phenolic compound in the volatile fraction of certain types of honey through GC-MS analysis. researchgate.net

The electron ionization (EI) mass spectrum of a compound provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries like those from the National Institute of Standards and Technology (NIST) for confirmation. The mass spectrum for 4-hydroxy-4-phenylbutan-2-one is available in the PubChem database, providing a reference for its identification. nih.gov

Table 1: GC-MS Data Reference for this compound Isomers This table is interactive. Sort by clicking the headers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Database Reference |

|---|---|---|---|---|

| 3-hydroxy-4-phenyl-2-butanone | C₁₀H₁₂O₂ | 164.20 | 5355-63-5 | NIST WebBook |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile or thermally labile compounds. A critical application of HPLC in the study of this compound is chiral separation. Since the hydroxyl group at the C4 or C3 position creates a stereocenter, the compound can exist as (R) and (S) enantiomers, which often exhibit different biological activities or sensory properties. leffingwell.com

Direct resolution of these enantiomers is achieved using chiral stationary phases (CSPs). researchgate.netcsfarmacie.cz These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. researchgate.netcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are widely used for this purpose. researchgate.netphenomenex.com The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing selectivity and resolution. rsc.org

Research has demonstrated the successful separation of related chiral compounds using these methods. For example, the enantiomeric excess (ee) of synthetic batches of (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one can be determined by chiral HPLC, and the absolute configurations of isomers of 3-hydroxy-4-phenyl-2-butanone have been determined via HPLC analysis of their MTPA esters. researchgate.netrsc.org

Table 2: Example Conditions for Chiral HPLC Separation of Related Compounds This table is interactive. Use the search bar to filter results.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application Example |

|---|---|---|---|---|

| Chiralpak AS-H | 7.5% i-PrOH in hexanes | 1.0 | UV at 210 nm | Separation of (R)- and (S)-enantiomers of a phenylbutan-2-one derivative. rsc.org |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, enabling significantly faster analysis times and improved resolution compared to conventional HPLC. This high-throughput capability is particularly valuable for the rapid quantification of compounds in complex matrices.

Several UHPLC-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the rapid and sensitive quantification of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), a prominent derivative, and its metabolites in biological samples like plasma and brain tissue. jfda-online.comnih.govnih.gov These methods employ reversed-phase chromatography, typically with a C18 column, and a gradient elution using a mixture of water and an organic solvent (like acetonitrile), often with an acid modifier (like acetic or formic acid) to improve peak shape. nih.gov The coupling with triple quadrupole (QqQ) mass spectrometry allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net

Table 3: Typical UHPLC-QqQ-MS/MS Parameters for Raspberry Ketone Analysis This table is interactive. Sort by clicking the headers.

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Symmetry C18, 2.0 mm x 50 mm, 2 µm) | researchgate.net |

| Mobile Phase A | Water with 0.1% Acetic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | nih.gov |

| Flow Rate | 0.45 mL/min | nih.gov |

| Gradient Elution | A time-programmed gradient from 5% to 80% Mobile Phase B | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

For example, the single-crystal X-ray study of 4-hydroxy-4,4-diphenylbutan-2-one, a closely related derivative, reveals detailed structural information. researchgate.net The analysis provides precise bond lengths and angles, torsion angles, and details of intermolecular forces, such as hydrogen bonding. In the crystal structure of this derivative, molecules are linked by intermolecular O—H···O hydrogen bonds, forming chains and sheets. researchgate.net Such interactions are crucial in determining the physical properties of the compound, including its melting point and solubility. The data obtained from crystallographic studies are essential for understanding molecular recognition phenomena and for computational modeling.

Table 4: Crystallographic Data for the Derivative 4-Hydroxy-4,4-diphenylbutan-2-one This table is interactive. Use the search bar to filter results.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₆O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Temperature (K) | 150 | researchgate.net |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published research specifically detailing the computational chemistry and theoretical investigations of This compound that would be required to populate the requested article structure.

The search for data pertaining to Density Functional Theory (DFT) calculations, Ab Initio methods, HOMO-LUMO analysis, conformational analysis, and molecular dynamics simulations for this specific compound did not yield any relevant detailed studies.

While computational research exists for isomers and related compounds, such as 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone) and other positional isomers, the strict requirement to focus solely on this compound prevents the inclusion of that data. Using information from different chemical compounds would be scientifically inaccurate and would not adhere to the provided instructions.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Computational Chemistry and Theoretical Investigations of 1 Hydroxy 4 Phenyl 2 Butanone

Reactivity Prediction and Reaction Mechanism Modeling

Computational modeling provides powerful tools for predicting the reactivity of a molecule and for elucidating the detailed mechanisms of its reactions. For 1-Hydroxy-4-phenyl-2-butanone, these investigations would likely focus on reactions such as oxidation of the hydroxyl group, reduction of the ketone, and the retro-aldol reaction.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms heavily relies on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. According to Transition State Theory (TST), the rate of a reaction is determined by the energy barrier between the reactants and the transition state. wikipedia.org

For this compound, a key reaction to model would be the retro-aldol condensation, which would yield benzaldehyde (B42025) and acetone (B3395972). Computational methods, particularly Density Functional Theory (DFT), would be employed to model this process. The procedure involves:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS of the bond-breaking process.

Frequency Analysis: A frequency calculation is performed on the located TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy (Ea) is calculated as the difference in energy between the transition state and the ground state of the reactant molecule.

While specific calculations for this compound are not published, studies on similar aldol (B89426) reactions provide insight into the expected energy barriers. researchgate.net The dehydration of the aldol product, which is a common subsequent reaction, can also be modeled to determine its activation energy. libretexts.org

Illustrative Activation Energies for a Retro-Aldol Reaction

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| C-C Bond Cleavage (Retro-Aldol) | The key step where the bond between C2 and C3 breaks. | 20 - 30 |

| Proton Transfer | Protonation/deprotonation steps that facilitate the reaction. | 5 - 15 |

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual DFT provides a framework to quantify the reactivity of a molecule using various descriptors derived from its electron density. researchgate.netnih.gov These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For this compound, the key reactive sites are the carbonyl carbon, the hydroxyl group, and the phenyl ring.

Key conceptual DFT descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

A computational study on the related isomer, 4-(4-Hydroxyphenyl)-butan-2-one (Raspberry Ketone), revealed a HOMO-LUMO gap of approximately 7.8 eV, suggesting moderate chemical reactivity. nih.govulster.ac.uk The analysis of its frontier molecular orbitals indicated a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring. nih.govulster.ac.uk Similar reactivity patterns would be expected for this compound.

Illustrative Conceptual DFT Descriptors

| Descriptor | Definition | Predicted Reactivity Insight for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Electron-rich areas, likely the phenyl ring and oxygen atoms, are susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Electron-deficient areas, particularly the carbonyl carbon, are prone to nucleophilic attack. |

| Fukui Function f+(r) | Predicts sites for nucleophilic attack | Expected to be highest on the carbonyl carbon. |

| Fukui Function f-(r) | Predicts sites for electrophilic attack | Expected to be highest on the oxygen atoms and specific carbons of the phenyl ring. |

Solvent Effects and Reaction Pathway Energetics

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can account for these effects using either explicit solvent models (where individual solvent molecules are included) or implicit solvent models (where the solvent is treated as a continuous medium).

For reactions involving this compound, the polarity of the solvent would play a crucial role. For instance, in a polar protic solvent, the hydroxyl and carbonyl groups would be stabilized through hydrogen bonding, which could affect the energetics of a reaction. The transition state might also be differentially stabilized by the solvent compared to the reactants, leading to a change in the activation energy. For example, the aldol condensation reaction is known to be sensitive to the solvent environment. google.com

Intermolecular Interactions and Supramolecular Chemistry

The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties. Computational methods are invaluable for analyzing these interactions.

Hydrogen Bonding Networks and Crystal Packing Analysis

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound makes it highly likely to form hydrogen bonds. A study on the similar compound, 4-Hydroxy-4,4-diphenylbutan-2-one, revealed both intramolecular hydrogen bonding between the hydroxyl and ketone groups, as well as intermolecular hydrogen bonds that link molecules into sheets. researchgate.net

A computational analysis of the crystal structure of this compound would likely reveal:

Intramolecular Hydrogen Bonds: Formation of a hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

Intermolecular Hydrogen Bonds: The hydroxyl group of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The analysis also generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to show:

Red spots on the dnorm surface, indicating strong hydrogen bonding interactions involving the hydroxyl and carbonyl groups.

A large contribution from H···H contacts in the fingerprint plot, which is typical for organic molecules.

Significant contributions from O···H/H···O contacts, corresponding to the hydrogen bonds.

Contributions from C···H/H···C contacts, which would include any C-H···π interactions.

Illustrative Contributions to the Hirshfeld Surface

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 60% | Represents van der Waals forces between hydrogen atoms. |

| O···H / H···O | 15 - 30% | Corresponds to the crucial hydrogen bonding network. |

| C···H / H···C | 10 - 20% | Includes weaker C-H···O and C-H···π interactions. |

| C···C | 3 - 8% | Represents π-π stacking interactions between phenyl rings. |

Role of 1 Hydroxy 4 Phenyl 2 Butanone As a Versatile Synthetic Intermediate

A Building Block for Pharmaceutical and Agrochemical Compounds

The strategic placement of functional groups in 1-Hydroxy-4-phenyl-2-butanone makes it an ideal starting material for the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo a variety of chemical transformations allows for the construction of complex molecular architectures with desired biological activities.

Precursor in the Stereoselective Synthesis of Chiral Drugs

The presence of a stereocenter in its derivatives, such as 4-hydroxy-4-phenyl-2-butanone, positions this compound as a critical precursor in the asymmetric synthesis of chiral drugs. The demand for enantiomerically pure pharmaceuticals is high, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. eurekalert.orgnih.gov

The synthesis of optically active 3-hydroxy-4-phenyl-2-butanone has been achieved with high enantioselectivity through methods like asymmetric epoxidation of an enone followed by hydrogenolysis. researchgate.net For instance, the use of a chiral La-BINOL-Ph3P=O complex as a catalyst in the epoxidation of 1-phenyl-3-buten-2-one yields the corresponding epoxyketone with up to 97% enantiomeric excess (ee). Subsequent reduction of this intermediate provides the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in high yield and ee. researchgate.net

Similarly, organocatalysts have been employed for the enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one with high yield and enantioselectivity. researchgate.net These stereoselective routes are crucial as they provide access to chiral building blocks that are essential for the synthesis of single-enantiomer drugs.

While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its structural motif is present in various biologically active molecules. The chiral alcohol moiety, in particular, is a common feature in many pharmaceuticals. The efficient and stereocontrolled synthesis of this intermediate is a key step towards the development of new and improved chiral drugs.

Applications in the Development of Bioactive Molecules

Beyond its role in chiral synthesis, this compound and its derivatives are valuable intermediates for a broader range of bioactive molecules. The ketone and hydroxyl groups can be readily modified to introduce new functionalities and build molecular complexity.

For instance, the reduction of the ketone group can lead to the formation of diols, which are themselves important synthetic intermediates. The hydrogenation of 4-phenyl-2-butanone, a closely related compound, has been studied to produce 4-phenyl-2-butanol (B1222856), a precursor for various pharmaceuticals. dntb.gov.ua This highlights the potential of the butanone backbone in constructing molecules with diverse biological applications.

The phenyl group can also be functionalized to modulate the biological activity of the final product. The versatility of this intermediate makes it a target for the development of new synthetic routes to access novel bioactive compounds for both medicinal and agricultural applications.

Development of New Synthetic Methodologies

The reactivity and structural features of this compound also make it a valuable tool for the development and evaluation of new synthetic methods and catalysts.

Substrate for Novel Reaction Discovery

The presence of multiple functional groups allows this compound to be used as a test substrate for exploring new chemical reactions. For example, the development of new stereoselective reduction methods can be benchmarked using this or similar ketones. The ability to selectively reduce the ketone in the presence of the hydroxyl group and the phenyl ring, and to control the stereochemistry of the resulting alcohol, is a common challenge in organic synthesis.

The asymmetric reduction of the related compound 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with high stereoselectivity using novel biocatalysts. nih.gov This demonstrates the utility of such hydroxy ketones in the discovery and optimization of new enzymatic and chemical transformations.

Probe Molecule for Catalyst Design and Evaluation

The hydrogenation of aromatic ketones is a fundamentally important reaction, and molecules like this compound can serve as excellent probe molecules for the design and evaluation of new catalysts. The selective hydrogenation of either the ketone or the aromatic ring is a challenging task, and the performance of a catalyst is often assessed by its ability to control this selectivity.

A study on the hydrogenation of 4-phenyl-2-butanone over platinum-based catalysts investigated the influence of the solvent and the catalyst support on the reaction selectivity. researchgate.net It was found that the choice of solvent could significantly impact whether the ketone or the aromatic ring was preferentially hydrogenated. Such studies are crucial for designing more efficient and selective catalysts for a wide range of chemical transformations. Although this study did not use this compound itself, the principles and findings are directly applicable to understanding and predicting the catalytic behavior with this substrate.

The development of catalysts that can achieve high enantioselectivity in the reduction of such ketones is also a major area of research. The enantioselective reduction of 4-phenyl-2-butanone has been explored using modified Saccharomyces cerevisiae, showcasing the potential for developing biocatalysts for the synthesis of chiral alcohols. researchgate.net

Environmental Abiotic Degradation Pathways of 1 Hydroxy 4 Phenyl 2 Butanone

Thermal Decomposition and Pyrolysis Studies

Thermal decomposition involves the breakdown of a molecule at elevated temperatures. Pyrolysis is the thermal decomposition of materials at high temperatures in an inert atmosphere. For a molecule like 1-hydroxy-4-phenyl-2-butanone, with multiple functional groups, several bond-breaking pathways are conceivable.

The thermal decomposition of β-hydroxy ketones, such as this compound, is known to proceed through a retro-aldol condensation mechanism. This process is the reverse of the aldol (B89426) condensation reaction used to form β-hydroxy ketones. The reaction is typically unimolecular and involves a cyclic six-membered transition state.

The primary bond cleavage event in the retro-aldol reaction is the breaking of the carbon-carbon bond between the α- and β-carbons relative to the carbonyl group. In the case of this compound, this would be the C2-C3 bond. The reaction is facilitated by the transfer of the hydroxyl proton to the carbonyl oxygen, leading to the formation of an enol and an aldehyde.

Table 1: Postulated Thermally Induced Bond Cleavages in this compound

| Bond Cleaved | Position | Proposed Mechanism |

| C2 – C3 | α-β bond to carbonyl | Retro-aldol condensation |

| C1 – C2 | α-cleavage | Radical mechanism |

| C3 – C4 | β-cleavage | Radical mechanism |

| C4 – Phenyl | Benzylic cleavage | Radical mechanism |

Note: This table is based on general principles of organic chemistry and studies of analogous compounds, not on direct experimental data for this compound.

Under pyrolytic conditions (high temperatures in the absence of oxygen), this compound is expected to yield a variety of degradation products. The primary pathway, the retro-aldol reaction, would yield phenylacetaldehyde (B1677652) and acetone (B3395972).

At higher temperatures, other radical-mediated fragmentation pathways may become significant. These can include:

Norrish Type I cleavage: Homolytic cleavage of the C1-C2 or C2-C3 bonds adjacent to the carbonyl group, leading to the formation of various radical species. These radicals can then undergo further reactions such as recombination, disproportionation, or fragmentation.

Benzylic cleavage: Cleavage of the C4-phenyl bond, which is relatively weak due to the stability of the resulting benzyl (B1604629) radical.

Dehydration: Elimination of a water molecule to form an α,β-unsaturated ketone.

The complex mixture of products from pyrolysis would likely include smaller aromatic compounds (e.g., toluene, ethylbenzene), ketones, aldehydes, and various hydrocarbons.

Table 2: Potential High-Temperature Degradation Products of this compound

| Degradation Product | Formation Pathway |

| Phenylacetaldehyde | Retro-aldol condensation |

| Acetone | Retro-aldol condensation |

| Toluene | Fragmentation of phenylpropyl chain |

| Ethylbenzene | Fragmentation of phenylpropyl chain |

| 4-Phenyl-3-buten-2-one | Dehydration |

Note: The formation of these products is hypothetical and based on known degradation pathways for similar organic molecules.

Photolytic Degradation Under Environmental Conditions

Photolytic degradation involves the breakdown of a molecule by light, particularly in the ultraviolet (UV) region of the solar spectrum. The ketone functional group in this compound is a chromophore, meaning it can absorb UV radiation. This absorption can lead to the excitation of the molecule to a higher energy state, from which it can undergo various photochemical reactions.

The most common photochemical reactions for ketones are the Norrish Type I and Norrish Type II reactions.

Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbonyl carbon bond. For this compound, this could be either the C1-C2 bond or the C2-C3 bond. This cleavage results in the formation of a pair of radicals, which can then undergo various secondary reactions.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl group, followed by cleavage of the α-β bond or cyclization. For this compound, a γ-hydrogen is available on the phenyl ethyl side chain.

The presence of the phenyl group can also influence the photolytic degradation, as it is also a chromophore. It can act as a photosensitizer or participate in other photochemical reactions. The hydroxyl group may also play a role in the excited-state chemistry of the molecule.

Table 3: Potential Photolytic Degradation Pathways for this compound

| Pathway | Description | Potential Products |

| Norrish Type I | α-cleavage of C-C bond adjacent to carbonyl | Acyl and alkyl radicals |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | Acetone and styrene (B11656) (via cleavage) or a cyclobutanol (B46151) derivative (via cyclization) |

Note: This table presents plausible photolytic pathways based on established photochemical principles for ketones.

Q & A

Q. What analytical techniques are recommended for structural elucidation of 1-Hydroxy-4-phenyl-2-butanone?

To confirm the molecular structure, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify functional groups (e.g., hydroxyl, ketone) and phenyl ring substituents. The IUPAC name (4-(4-Hydroxyphenyl)-2-butanone) and SMILES string (CC(=O)CC1=CC=C(C=C1)O) provide a basis for predicting splitting patterns .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula (CHO) and molecular weight (164.2 g/mol) .

- Infrared Spectroscopy (FTIR) : Detect characteristic peaks for hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) groups .

- Chromatography (HPLC/GC) : Validate purity using retention time alignment with certified reference standards .

Q. How can researchers optimize quantification methods for this compound in biological matrices?

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with methanol or acetonitrile as solvents to isolate the compound from complex matrices .

- HPLC Parameters : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio. Monitor detection at 254 nm for optimal UV absorption .

- Validation Criteria : Assess linearity (R > 0.99), recovery (>90%), and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines .

Q. What purification strategies are effective for isolating this compound from synthetic mixtures?

- Distillation : Utilize fractional distillation under reduced pressure (boiling point ~250°C) to separate the compound from low-boiling-point byproducts .

- Crystallization : Recrystallize from ethanol or ethyl acetate to achieve >98% purity, confirmed by melting point analysis (reported range: 82–84°C) .

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate) to resolve polar impurities .

Advanced Research Questions

Q. What computational approaches predict the physicochemical properties of this compound?

- Quantum Chemical Calculations : Perform density functional theory (DFT) to estimate dipole moments, solubility parameters, and logP values. The InChIKey (NJGBTKGETPDVIK-UHFFFAOYSA-N) enables 3D structure optimization .

- Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets of analogous ketones to predict bioavailability and metabolic stability .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Data Triangulation : Compare results from in vitro (e.g., Ames test) and in vivo (rodent studies) assays. The IFRA Expert Panel recommends a maximum dermal exposure limit of 0.02% based on no-observed-adverse-effect-level (NOAEL) data .

- Dose-Response Analysis : Apply Hill equation modeling to assess threshold effects, particularly for endocrine disruption claims .

- Systematic Review : Follow PRISMA guidelines to evaluate conflicting studies, prioritizing peer-reviewed publications over industry reports .

Q. What methodologies identify phase II metabolites of this compound in mammalian systems?

- Enzymatic Hydrolysis : Treat urine or plasma samples with β-glucuronidase/sulfatase to hydrolyze conjugates. Detect aglycones via LC-MS/MS .

- High-Resolution MS/MS : Fragment ions at m/z 164.2 to trace glucuronide (e.g., m/z 340.3) or sulfate (m/z 244.1) adducts .

- Stable Isotope Labeling : Synthesize deuterated analogs (e.g., 4-(4-Hydroxyphenyl)-2-butanone-d5) as internal standards for quantification .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Nitro-Substituted Analogs : Introduce a nitro group at the phenyl ring (e.g., 4-Hydroxy-4-(4-nitrophenyl)butan-2-one) to study redox activity. Characterize using cyclic voltammetry and EPR spectroscopy .

- Glycosylation : Synthesize β-D-glucopyranoside derivatives to enhance water solubility and assess pharmacokinetic profiles .

- SAR Studies : Compare antimicrobial efficacy of derivatives using disk diffusion assays against S. aureus and E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.